molecular formula C23H18ClN3O4S2 B4674956 ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4674956
M. Wt: 500.0 g/mol
InChI Key: VPJIIYAOGPFSMF-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene and quinoline structures, followed by the introduction of the chlorothiophene and amido groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene and quinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE: shares structural similarities with other quinoline and thiophene derivatives.

    5-Chloro-2-thienylboronic acid: Another compound with a chlorothiophene moiety, used in Suzuki-Miyaura cross-coupling reactions.

    3-Chloro-5-([4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl]carbamoyl)-2-pyridine Yl) piperidine-4-carboxylic acid ethyl ester: A structurally related compound with potential pharmacological applications.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 5-carbamoyl-2-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S2/c1-3-31-23(30)18-11(2)19(20(25)28)33-22(18)27-21(29)13-10-15(16-8-9-17(24)32-16)26-14-7-5-4-6-12(13)14/h4-10H,3H2,1-2H3,(H2,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJIIYAOGPFSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-CARBAMOYL-2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

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